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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B1139682 Get Quote

Topic: TS 155-2 for studying V-ATPase function

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for a compound designated "TS 155-2" as a V-ATPase

inhibitor did not yield any specific results. It is possible that this is an internal, unpublished, or

alternative designation for a compound. The following application notes and protocols are

based on the general principles of studying V-ATPase function using well-characterized small

molecule inhibitors. For the purpose of providing a detailed and actionable guide, we will use

the widely studied and commercially available V-ATPase inhibitor, Bafilomycin A1, as a

representative example. Researchers should adapt these protocols based on the specific

characteristics of their inhibitor of interest.

Introduction to V-ATPase and its Inhibition
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the

acidification of various intracellular compartments, including lysosomes, endosomes, and

Golgi-derived vesicles.[1][2][3][4][5] This acidification is crucial for a multitude of cellular

processes such as protein degradation, receptor-mediated endocytosis, membrane trafficking,

and neurotransmitter uptake.[1][2][6][7] In specialized cells like osteoclasts and certain cancer

cells, V-ATPases are also found on the plasma membrane, where they contribute to processes

like bone resorption and tumor invasion.[8]
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Given their critical roles in both normal physiology and disease, V-ATPases are significant

targets for therapeutic intervention, particularly in cancer and bone disorders.[8] Small

molecule inhibitors are invaluable tools for dissecting the physiological functions of V-ATPases

and for validating them as drug targets.

Mechanism of V-ATPase Inhibition
V-ATPases are large, multisubunit complexes composed of a peripheral V1 domain responsible

for ATP hydrolysis and an integral membrane V0 domain that translocates protons.[1][8][9]

Many potent inhibitors, such as the macrolide antibiotics Bafilomycin A1 and Concanamycin A,

target the V0 proton channel, thereby blocking proton transport.[4][10]
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Caption: Mechanism of V-ATPase Inhibition by Bafilomycin A1.

Quantitative Data on V-ATPase Inhibitors
The potency of V-ATPase inhibitors is typically determined by measuring their half-maximal

inhibitory concentration (IC50) in various assays. The following table summarizes

representative IC50 values for well-known V-ATPase inhibitors.
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Inhibitor Assay Type
Cell Line /
System

IC50 Value Reference

Bafilomycin A1 Proton Pumping
Single-molecule

assay
0.2 nM [11]

Concanamycin A Proton Pumping
Single-molecule

assay
0.6 nM [11]

Diphyllin Proton Pumping
Single-molecule

assay
41 nM [11]

Experimental Protocols
Protocol 1: In Vitro V-ATPase Activity Assay
This protocol measures the ATP hydrolysis activity of V-ATPase in isolated membrane fractions.

The assay quantifies the release of inorganic phosphate (Pi) from ATP.

Materials:

Cell line of interest (e.g., U3013 glioblastoma cells)[12]

Fractionation buffer (e.g., containing sucrose, buffer, and protease inhibitors)

ATP and MgCl2

Phosphate detection reagent (e.g., ADP-Glo Max Assay)[12]

V-ATPase inhibitor (e.g., Bafilomycin A1)

Procedure:

Membrane Fraction Isolation:

Harvest cells and resuspend in ice-cold fractionation buffer.

Lyse cells by mechanical disruption (e.g., passing through a 23G needle).[12]
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Centrifuge at low speed (e.g., 2,000 x g for 10 min) to pellet nuclei and cell debris.

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 30 min) to pellet membranes

containing endosomes and lysosomes.[12]

Resuspend the membrane pellet in fractionation buffer.

ATPase Reaction:

Pre-incubate the membrane fraction with various concentrations of the V-ATPase inhibitor

(or vehicle control) for a specified time.

Initiate the reaction by adding ATP (e.g., 2 mM) and MgCl2 (e.g., 2 mM).[12]

Incubate at 37°C for 30 minutes.

Stop the reaction according to the phosphate detection kit instructions (e.g., by adding a

reagent that halts enzymatic activity).

Phosphate Detection:

Quantify the amount of ADP produced (which corresponds to ATP hydrolyzed) using a

commercial kit such as the ADP-Glo Max Assay, following the manufacturer's protocol.[12]

Data Analysis:

Calculate the percentage of V-ATPase activity relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.
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Caption: Workflow for an in vitro V-ATPase activity assay.
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Protocol 2: Cellular Lysosomal Acidification Assay
This cell-based assay measures the effect of V-ATPase inhibitors on the pH of acidic

organelles, such as lysosomes.

Materials:

Adherent cells grown on coverslips or in microplates.

pH-sensitive fluorescent dye (e.g., LysoSensor Green DND-189 or Acridine Orange).

V-ATPase inhibitor (e.g., Bafilomycin A1).

Fluorescence microscope or plate reader.

Procedure:

Cell Preparation:

Seed cells and allow them to adhere and grow overnight.

Inhibitor Treatment:

Treat cells with various concentrations of the V-ATPase inhibitor or vehicle control for a

predetermined time (e.g., 1-2 hours).

Dye Loading:

Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's

instructions. For example, incubate with LysoSensor Green for 30 minutes.

Imaging and Quantification:

Wash the cells with fresh media.

Immediately image the cells using a fluorescence microscope. Acidic compartments will

fluoresce brightly.

Alternatively, quantify the total fluorescence intensity using a microplate reader.
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Data Analysis:

Inhibition of V-ATPase will lead to a decrease in the fluorescence of the pH-sensitive dye

as the acidic compartments become neutralized.

Quantify the fluorescence intensity for each inhibitor concentration and normalize to the

vehicle control to determine the dose-dependent effect on lysosomal pH.

Signaling Pathways Influenced by V-ATPase
Function
V-ATPase activity is crucial for the proper functioning of several signaling pathways. For

instance, the mTORC1 signaling pathway, a key regulator of cell growth and metabolism, is

activated on the lysosomal surface and is sensitive to changes in lysosomal pH and amino acid

content, which are regulated by V-ATPase.
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Caption: V-ATPase role in mTORC1 signaling.

Conclusion
The study of V-ATPase function is critical for understanding fundamental cellular processes and

for the development of new therapeutics. The protocols and information provided here, using

Bafilomycin A1 as a stand-in for the requested "TS 155-2," offer a framework for researchers to

investigate the role of V-ATPases in their systems of interest. These methods can be adapted

to characterize the effects of any novel V-ATPase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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